N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide
Description
This compound features a benzothiazole core fused with a [1,3]dioxolo ring, substituted at the 6-position with a diphenylacetamide moiety and a pyridin-3-ylmethyl group. Its synthesis likely involves multi-step functionalization of the benzothiazole scaffold, leveraging amide coupling and alkylation reactions .
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O3S/c32-27(26(20-9-3-1-4-10-20)21-11-5-2-6-12-21)31(17-19-8-7-13-29-16-19)28-30-22-14-23-24(34-18-33-23)15-25(22)35-28/h1-16,26H,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPAZVOBIUPMJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)N(CC4=CN=CC=C4)C(=O)C(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted acetamides .
Scientific Research Applications
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to the desired therapeutic or biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on structural motifs, substituent effects, and hypothetical pharmacological profiles.
Benzothiazole Derivatives with Acetamide Substituents
- N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (897759-68-1)
- Structural Differences : Contains a dimethylbenzothiazole core and a dioxopyrrolidinyl-acetamide group.
- Implications : The dioxopyrrolidinyl group may enhance solubility compared to the target compound’s diphenyl group. However, reduced aromaticity could diminish binding affinity to hydrophobic enzyme pockets .
- N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (897618-14-3) Key Contrast: Positional isomerism (5,7-dimethyl vs.
Dioxolo-Fused Heterocycles
- 7-(Iodomethyl)-5-methyl-7-phenyl-5,7-dihydro-6H-[1,3]dioxolo[4,5-f]indol-6-one (2u) Core Structure: Shares the [1,3]dioxolo[4,5-f] fused system but replaces benzothiazole with an indole.
Triazolo-Pyrimidine Acetamides
- N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide (892469-51-1)
Patented Dioxolo-Pyridinyl Derivatives
- Phenyl-[1,3]dioxolo[4,5-c]pyridinyl-piperidinyl-methyl-oxetanylmethyl-1H-benzo[d]imidazole-carboxylic acid derivatives Structural Notes: These patented compounds emphasize piperidinyl and oxetanyl groups, enhancing conformational flexibility and solubility. The target compound’s diphenylacetamide may prioritize lipophilicity, favoring blood-brain barrier penetration .
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : The target compound’s diphenyl and pyridinylmethyl groups require precise regioselective alkylation, contrasting with simpler analogs like 897759-68-1, which utilize direct amide coupling .
- Biological Activity : Benzothiazole derivatives often exhibit neuroprotective or anticancer properties. The diphenyl group may enhance binding to amyloid-beta in Alzheimer’s models, while pyridinylmethyl could improve bioavailability compared to chlorophenylmethyl analogs .
- Solubility vs.
Biological Activity
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide is a compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse research studies.
1. Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzothiazole moiety fused with a dioxole ring and substituted with diphenyl and pyridine groups. Its molecular formula is with a molecular weight of approximately 375.45 g/mol.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown promising results as an inhibitor of certain enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : It may modulate specific receptors linked to inflammatory responses and cellular proliferation.
3.1 Anticancer Activity
Numerous studies have explored the anticancer potential of benzothiazole derivatives:
- Cell Line Studies : Compounds similar to this compound have been tested against various cancer cell lines such as MCF-7 (breast), HCT116 (colon), and A549 (lung). Results indicate that these compounds exhibit IC50 values in the micromolar range, demonstrating moderate to high antiproliferative effects .
3.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad Spectrum : Research indicates that derivatives possess activity against both Gram-positive and Gram-negative bacteria. For instance, one study reported minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
3.3 Anti-inflammatory Effects
The anti-inflammatory potential has been assessed through various assays measuring cytokine levels:
- Cytokine Inhibition : Compounds have shown the ability to significantly reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro. One study reported reductions of up to 78% for TNF-alpha at specific concentrations .
Case Study 1: Anticancer Efficacy in Vivo
A recent study investigated the efficacy of a related compound in an animal model of breast cancer. The treatment led to a significant reduction in tumor size compared to controls, suggesting potential for clinical application .
Case Study 2: Microbial Resistance
Another study focused on the antimicrobial properties against resistant strains of bacteria. The compound demonstrated effectiveness where conventional antibiotics failed, indicating its potential role in combating antibiotic resistance .
5. Conclusion
This compound exhibits diverse biological activities including anticancer, antimicrobial, and anti-inflammatory effects. Further research is warranted to explore its full therapeutic potential and mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
